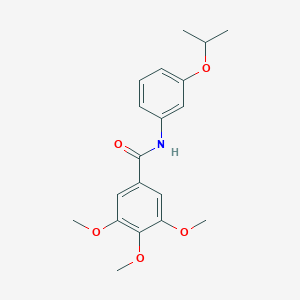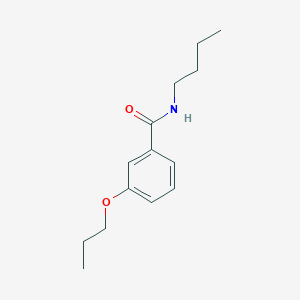![molecular formula C17H17NO2 B268315 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268315.png)
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting the activity of these enzymes, 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide can alter the downstream signaling events that occur in response to various stimuli, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide are diverse and depend on the specific cellular context in which it is used. Some of the effects that have been observed in various studies include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has also been found to have neuroprotective effects in certain models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide in laboratory experiments is its specificity for certain protein kinases, which allows for precise modulation of cellular signaling pathways. Additionally, 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of using 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is its potential toxicity, which can vary depending on the specific experimental conditions and cell types used.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases, which could have therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide and its effects on various cellular processes. Finally, the potential neuroprotective effects of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide warrant further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide involves the reaction of N-phenyl-4-hydroxybenzamide with 2-methyl-2-propen-1-ol in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and medicine. One of the most promising applications of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is its use as a tool for studying the role of protein kinases in cellular signaling pathways. 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK, which are all involved in important cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
Produktname |
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11H,1,12H2,2H3,(H,18,19) |
InChI-Schlüssel |
BGEQNRRTLASZGP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)

